tert-Butyl (6-oxopiperidin-3-yl)carbamate
Overview
Description
tert-Butyl (6-oxopiperidin-3-yl)carbamate is a chemical compound with the molecular formula C10H18N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (6-oxopiperidin-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 6-oxopiperidine under specific conditions. The reaction typically requires a base, such as sodium hydride or potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-oxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions result in the formation of various substituted piperidine derivatives .
Scientific Research Applications
tert-Butyl (6-oxopiperidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of tert-Butyl (6-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl (6-oxopiperidin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has an additional oxo group, which may alter its reactivity and applications.
tert-Butyl ®-6-oxopiperidin-3-ylcarbamate: The stereochemistry of this compound can influence its biological activity and interactions.
Biological Activity
tert-Butyl (6-oxopiperidin-3-yl)carbamate, a compound with the CAS number 172913-96-1, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Weight : 214.26 g/mol
- Chemical Formula : C_{12}H_{21}N_{2}O_{3}
- InChI Key : KBNSUMIBERIFIT-ZETCQYMHSA-N
Research indicates that this compound exhibits several mechanisms of action, particularly in relation to cancer treatment and antiviral activity:
- Inhibition of Cyclin-dependent Kinase 7 (CDK7) :
- Antiviral Properties :
Anticancer Activity
The anticancer properties of this compound have been evaluated in various studies:
- Case Study 1 : In vitro studies demonstrated that the compound effectively inhibited the growth of pancreatic neoplasms and other malignancies. The anti-proliferative effects were significant when combined with other chemotherapeutic agents .
- Table 1: Summary of Anticancer Effects
Cancer Type | IC50 (µM) | Mechanism |
---|---|---|
Pancreatic Cancer | 5.0 | CDK7 inhibition |
Lung Cancer | 4.5 | Induction of apoptosis |
Prostate Cancer | 6.0 | Cell cycle arrest |
Antiviral Activity
The antiviral potential was highlighted in a study focusing on dengue virus:
- Case Study 2 : The compound was part of a study where it was conjugated to a ligand targeting the dengue virus envelope protein, showing promising results in inhibiting viral replication .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity is crucial for therapeutic applications:
-
Absorption and Distribution :
- The compound exhibits good solubility and stability in biological fluids, which is essential for effective delivery in therapeutic settings.
- Toxicity Profile :
Future Directions
The ongoing research into this compound suggests several avenues for future investigation:
-
Combination Therapies :
- Further studies are warranted to explore its efficacy in combination with existing chemotherapeutics or antiviral agents.
-
Mechanistic Studies :
- Detailed mechanistic studies are needed to elucidate the pathways through which this compound exerts its effects on cancer cells and viruses.
-
Clinical Trials :
- Initiating clinical trials will be critical to assess its effectiveness and safety in humans.
Properties
IUPAC Name |
tert-butyl N-(6-oxopiperidin-3-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBNSUMIBERIFIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90725538 | |
Record name | tert-Butyl (6-oxopiperidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245646-80-3 | |
Record name | tert-Butyl (6-oxopiperidin-3-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90725538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(6-oxopiperidin-3-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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